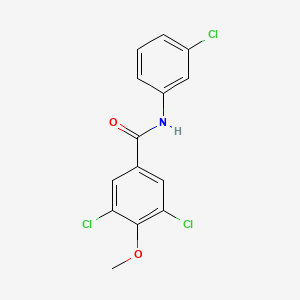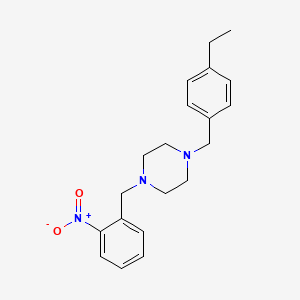
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in various cellular processes, including immune response, inflammation, and cell proliferation. AG490 has been widely used in scientific research to investigate the JAK/STAT pathway and its role in various diseases.
Mécanisme D'action
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation. This, in turn, blocks the downstream signaling of the JAK/STAT pathway, leading to the inhibition of cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting cytokine production. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the JAK/STAT pathway. It can also be used in a variety of experimental systems, including cell culture, animal models, and human clinical trials. However, this compound also has some limitations. For example, it has been shown to have off-target effects on other kinases, which may limit its specificity. In addition, its pharmacokinetic properties may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of 3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide in scientific research. One area of interest is the development of more selective inhibitors of the JAK/STAT pathway that can overcome the limitations of this compound. Another area of interest is the investigation of the role of the JAK/STAT pathway in other diseases, such as cardiovascular disease and diabetes. Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-chloroaniline. The resulting product is then reacted with 4-aminophenol to yield this compound.
Applications De Recherche Scientifique
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide has been extensively used in scientific research to investigate the JAK/STAT pathway and its role in various diseases. For example, this compound has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT pathway. It has also been used to investigate the role of the JAK/STAT pathway in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3,5-dichloro-N-(3-chlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-11(16)5-8(6-12(13)17)14(19)18-10-4-2-3-9(15)7-10/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTISEMZAGKTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)


![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)



![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)


